molecular formula C17H15BrN4O4 B299269 2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide

2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide

Cat. No. B299269
M. Wt: 419.2 g/mol
InChI Key: CBBYZRQAYWWWCM-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. It is a hydrazide-hydrazone derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2, 2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that 2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide can reduce inflammation, pain, and fever in animal models. Additionally, it has been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide in lab experiments is its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, as well as the ability to inhibit the growth of cancer cells. However, one limitation is that the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its effects.

Future Directions

There are several future directions for research involving 2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide. One direction is to further investigate its potential applications in cancer therapy. Additionally, studies could be conducted to better understand the mechanism of action of this compound and its effects on various biochemical pathways. Furthermore, research could be conducted to explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide involves multiple steps, starting with the reaction of 2-amino-2-oxoethanol with 4-formylbenzoic acid to produce 4-(2-amino-2-oxoethoxy)benzoic acid. This intermediate is then reacted with 3-bromobenzoyl chloride to form 2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide. The final product is obtained through purification and characterization techniques such as column chromatography and spectroscopic analysis.

Scientific Research Applications

2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide has been studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.

properties

Product Name

2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide

Molecular Formula

C17H15BrN4O4

Molecular Weight

419.2 g/mol

IUPAC Name

N//'-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-N-(3-bromophenyl)oxamide

InChI

InChI=1S/C17H15BrN4O4/c18-12-2-1-3-13(8-12)21-16(24)17(25)22-20-9-11-4-6-14(7-5-11)26-10-15(19)23/h1-9H,10H2,(H2,19,23)(H,21,24)(H,22,25)/b20-9+

InChI Key

CBBYZRQAYWWWCM-AWQFTUOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N

SMILES

C1=CC(=CC(=C1)Br)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)N

Origin of Product

United States

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